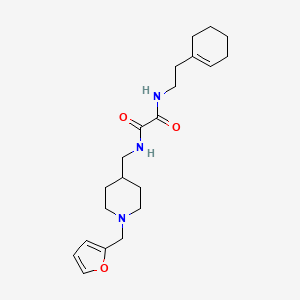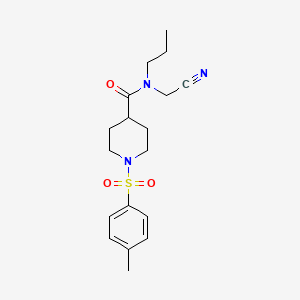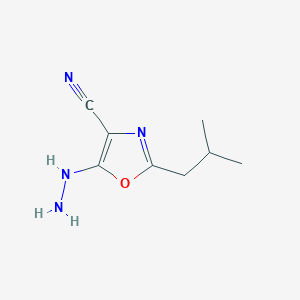
5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
New Transformations : A study highlighted the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leading to the formation of a substituted pyrazole, which facilitated further chemical reactions. This process illustrated the compound's utility in introducing azole fragments into oxazole systems, showcasing its versatility in chemical synthesis (Shablykin, Brovarets, & Drach, 2007).
Synthesis of 5-Alkylamino Oxazoles : Research on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles revealed the creation of compounds with phthalimidoethyl or phthalimidopropyl substituents. This work demonstrates the compound's role in generating novel structures with potential biological activity (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Anticancer Potential : A study synthesized new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their in vitro anticancer activity. The compounds showed promising growth inhibitory and cytostatic activities, particularly against leukemia cell lines, highlighting the compound's potential as a scaffold for developing anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Corrosion Inhibition : Pyranopyrazole derivatives were investigated for their efficacy as corrosion inhibitors for mild steel in HCl solution. The study's findings indicate the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Antimicrobial and Antioxidant Activities : Derivatives of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles were synthesized and evaluated for their antimicrobial and antioxidant activities. The research demonstrates the compound's potential in creating bioactive agents with therapeutic applications (Saundane & Manjunatha, 2016).
Properties
IUPAC Name |
5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(2)3-7-11-6(4-9)8(12-10)13-7/h5,12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNAFMQCYLBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)NN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
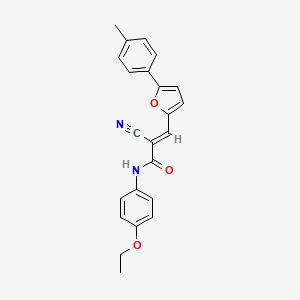
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
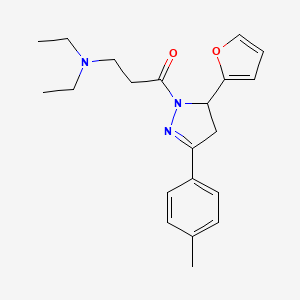
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)
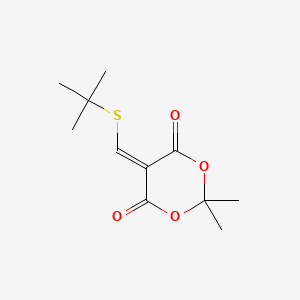
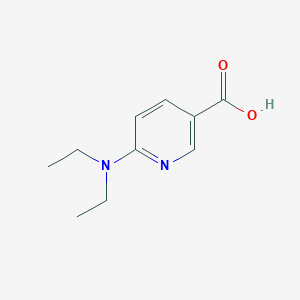

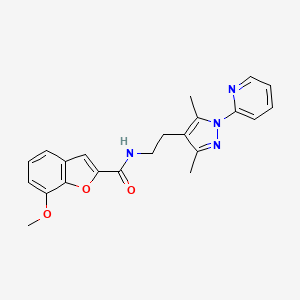
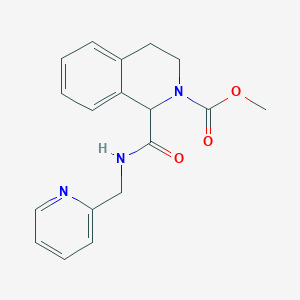
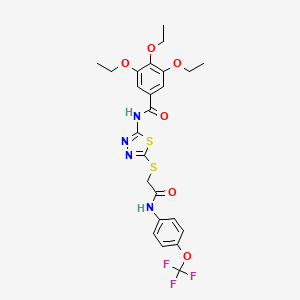
![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)
